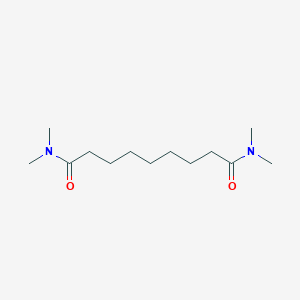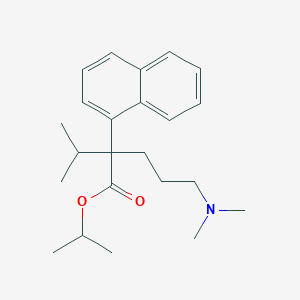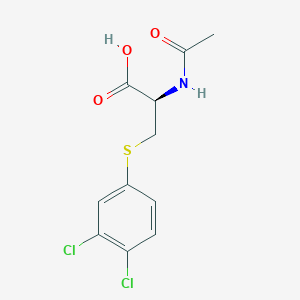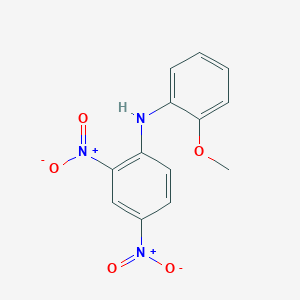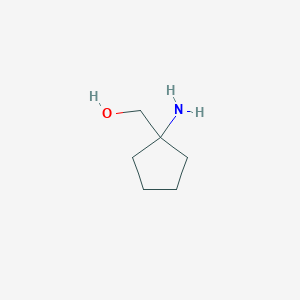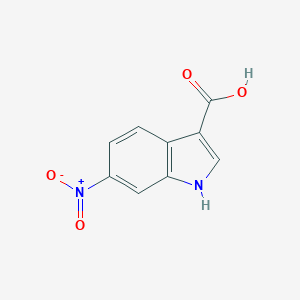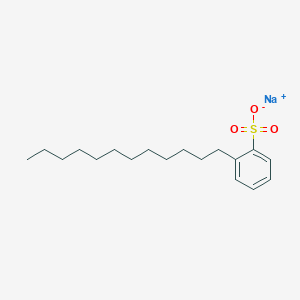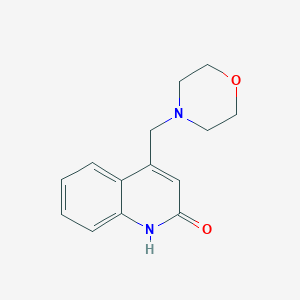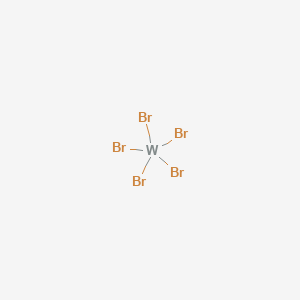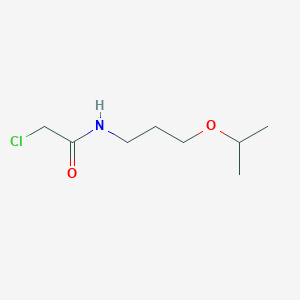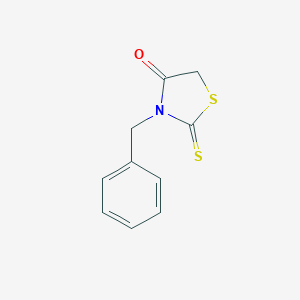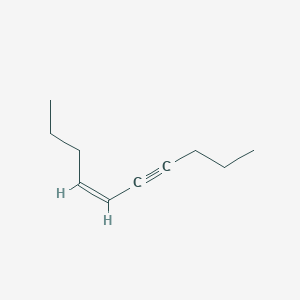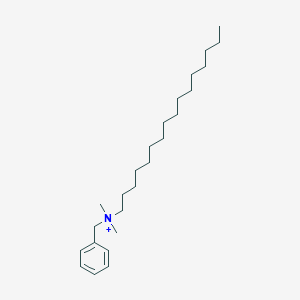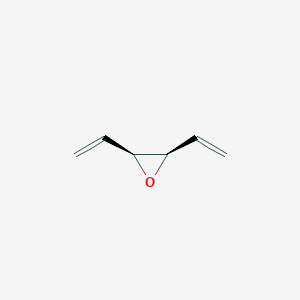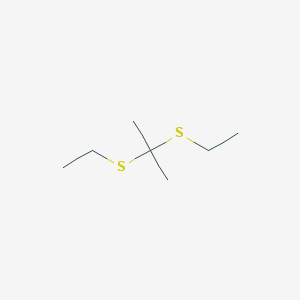
Propane, 2,2-bis(ethylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propane, 2,2-bis(ethylthio)- is an organic compound used in scientific research for a variety of applications. It is also known as PET, and its chemical formula is C8H18S2. PET is a colorless liquid with a strong odor and is soluble in organic solvents.
Aplicaciones Científicas De Investigación
PET is used in scientific research for a variety of applications. It is commonly used as a reagent in organic chemistry for the preparation of thioethers and thioesters. PET is also used in the synthesis of other organic compounds, such as sulfides and disulfides. In addition, PET is used as a precursor for the preparation of organosulfur compounds, which have applications in the pharmaceutical and agrochemical industries.
Mecanismo De Acción
PET acts as a thiol-disulfide exchange reagent, which means that it can break and form disulfide bonds. This property makes PET useful in the preparation of thioethers and thioesters. PET can also be used to reduce disulfide bonds in proteins, which can affect their structure and function.
Biochemical and Physiological Effects
PET has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause skin irritation and respiratory problems if inhaled. PET should be handled with care and used in a well-ventilated area.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PET has several advantages for lab experiments. It is a relatively inexpensive reagent and is readily available. PET is also easy to handle and store. However, PET has some limitations. It is highly reactive and can be difficult to control in some reactions. PET can also be toxic and should be handled with care.
Direcciones Futuras
There are several future directions for the use of PET in scientific research. One area of interest is the development of new synthetic routes for PET and its derivatives. Another area of interest is the use of PET in the preparation of new organosulfur compounds with potential applications in the pharmaceutical and agrochemical industries. PET can also be used in the development of new materials, such as polymers and coatings. Finally, PET can be used in the study of protein structure and function, particularly in the area of disulfide bond formation and reduction.
Conclusion
In conclusion, propane, 2,2-bis(ethylthio)- is an organic compound with a variety of scientific research applications. It is commonly used as a reagent in organic chemistry for the preparation of thioethers and thioesters. PET is also used in the synthesis of other organic compounds, such as sulfides and disulfides. PET has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of PET in scientific research, including the development of new synthetic routes and the preparation of new organosulfur compounds.
Métodos De Síntesis
PET can be synthesized by reacting propane sultone with sodium ethanethiolate. The reaction takes place under reflux conditions in anhydrous ethanol. The product is then purified by distillation or recrystallization. The yield of PET is typically around 70%.
Propiedades
Número CAS |
14252-45-0 |
|---|---|
Nombre del producto |
Propane, 2,2-bis(ethylthio)- |
Fórmula molecular |
C7H16S2 |
Peso molecular |
164.3 g/mol |
Nombre IUPAC |
2,2-bis(ethylsulfanyl)propane |
InChI |
InChI=1S/C7H16S2/c1-5-8-7(3,4)9-6-2/h5-6H2,1-4H3 |
Clave InChI |
ULWRXNVEYZFGIE-UHFFFAOYSA-N |
SMILES |
CCSC(C)(C)SCC |
SMILES canónico |
CCSC(C)(C)SCC |
Sinónimos |
Acetone diethyl dithioacetal |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



